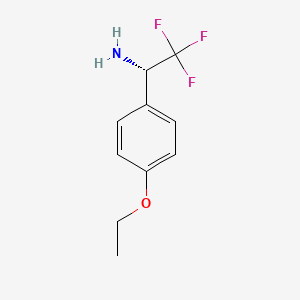
3-Hydroxy-4-phenylpentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy-4-phenylpentanoic acid is an organic compound with the molecular formula C11H14O3 It is a hydroxy acid, characterized by the presence of both a hydroxyl group (-OH) and a carboxylic acid group (-COOH) in its structure
准备方法
Synthetic Routes and Reaction Conditions
3-Hydroxy-4-phenylpentanoic acid can be synthesized through several methods. One common approach involves the enantioseparation of racemic mixtures of hydroxycarboxylic acids via diastereomeric salt formation. For instance, racemic 3-hydroxy-4-phenylbutanoic acid can be resolved using resolving agents like 2-amino-1,2-diphenylethanol (ADPE) and cinchonidine . The process involves the formation of less-soluble diastereomeric salts, which can be crystallized to yield pure enantiomers.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar enantioseparation techniques. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for various applications.
化学反应分析
Types of Reactions
3-Hydroxy-4-phenylpentanoic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halogenated derivatives or other substituted compounds.
科学研究应用
3-Hydroxy-4-phenylpentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of various complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical agents.
作用机制
The mechanism of action of 3-hydroxy-4-phenylpentanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups allow the compound to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biochemical pathways and result in specific biological effects.
相似化合物的比较
Similar Compounds
3-Hydroxy-5-phenylpentanoic acid: Similar in structure but with a different position of the hydroxyl group.
3-Bromo-4-phenylpentanoic acid: Contains a bromine atom instead of a hydroxyl group.
3-Hydroxy-4-pyranones: Compounds with a similar hydroxyl group but different ring structures .
Uniqueness
3-Hydroxy-4-phenylpentanoic acid is unique due to its specific structural arrangement, which allows for distinct chemical reactivity and biological activity
属性
分子式 |
C11H14O3 |
|---|---|
分子量 |
194.23 g/mol |
IUPAC 名称 |
3-hydroxy-4-phenylpentanoic acid |
InChI |
InChI=1S/C11H14O3/c1-8(10(12)7-11(13)14)9-5-3-2-4-6-9/h2-6,8,10,12H,7H2,1H3,(H,13,14) |
InChI 键 |
ZGBWSCFYDBXYOD-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=CC=C1)C(CC(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-methyl-5H,6H,7H-cyclopenta[c]pyridin-3-olhydrochloride](/img/structure/B13525793.png)










